molecular formula C18H19BrO3S B6225280 5-({[2-(benzyloxy)-5-bromophenyl]sulfanyl}methyl)-1,3-dioxane CAS No. 2770359-59-4

5-({[2-(benzyloxy)-5-bromophenyl]sulfanyl}methyl)-1,3-dioxane

Cat. No. B6225280
CAS RN: 2770359-59-4
M. Wt: 395.3
InChI Key:
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Description

5-({[2-(benzyloxy)-5-bromophenyl]sulfanyl}methyl)-1,3-dioxane (also referred to as 5-Bromo-2-benzyloxy-methylsulfanyl-1,3-dioxane) is a synthetic organic compound belonging to the class of compounds known as sulfonylmethyl dioxanes. It is a colorless, crystalline solid that is soluble in most organic solvents. This compound has a wide range of applications in scientific research, including organic synthesis, drug development, and biochemistry.

Mechanism of Action

5-Bromo-2-benzyloxy-methylsulfanyl-1,3-dioxane is a synthetic organic compound belonging to the class of compounds known as sulfonylmethyl dioxanes. It is believed to act as a nucleophile in organic synthesis, reacting with electrophiles to form new covalent bonds. It is also believed to act as a catalyst in the formation of polymers, and as a reagent in the synthesis of pharmaceuticals and other biologically active compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-2-benzyloxy-methylsulfanyl-1,3-dioxane are not well understood. It is not known to have any direct effects on the human body, and is not known to be toxic or carcinogenic. However, it is important to note that this compound should be handled with caution, as it is a synthetic organic compound and may have unknown or unintended effects on the human body.

Advantages and Limitations for Lab Experiments

The main advantage of 5-Bromo-2-benzyloxy-methylsulfanyl-1,3-dioxane is its wide range of applications in scientific research. It is a versatile reagent that can be used in a variety of organic synthesis reactions, and as a catalyst in the formation of polymers and heterocyclic compounds. It is also relatively inexpensive and can be easily obtained from chemical suppliers.
However, there are some limitations to using this compound in laboratory experiments. For example, it is a relatively unstable compound and may decompose at higher temperatures. It is also a relatively slow-reacting compound, and may require longer reaction times than other reagents. Furthermore, it can react with other compounds in the reaction mixture, which may lead to unwanted side reactions.

Future Directions

The potential applications of 5-Bromo-2-benzyloxy-methylsulfanyl-1,3-dioxane are still being explored. Future research may focus on developing more efficient and cost-effective methods for synthesizing this compound, as well as exploring its potential applications in drug development and biochemistry. Additionally, research may also focus on understanding the biochemical and physiological effects of this compound, in order to improve its safety profile. Finally, research may also focus on developing new and innovative uses for this compound, such as in the synthesis of novel materials or in the development of new pharmaceuticals.

Synthesis Methods

5-Bromo-2-benzyloxy-methylsulfanyl-1,3-dioxane can be synthesized by a two-step reaction sequence. The first step involves the reaction of 2-benzyloxy-5-bromophenylsulfonyl chloride with sodium ethoxide in ethanol to form the corresponding 2-benzyloxy-5-bromophenylsulfonyl ethoxide. The second step involves the reaction of the 2-benzyloxy-5-bromophenylsulfonyl ethoxide with dimethylsulfoxide to form the desired 5-Bromo-2-benzyloxy-methylsulfanyl-1,3-dioxane.

Scientific Research Applications

5-Bromo-2-benzyloxy-methylsulfanyl-1,3-dioxane has a wide range of applications in scientific research. It is used in organic synthesis as a reagent for the preparation of various organic compounds. It has also been used as a catalyst in the synthesis of polymers, and as a reagent in the preparation of pharmaceuticals and other biologically active compounds. In addition, this compound has been used as a ligand in the synthesis of metal complexes, and as a reagent in the synthesis of heterocyclic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-({[2-(benzyloxy)-5-bromophenyl]sulfanyl}methyl)-1,3-dioxane' involves the reaction of 2-(benzyloxy)-5-bromobenzene with sodium thiomethoxide followed by reaction with 1,3-dioxolane in the presence of a catalyst.", "Starting Materials": [ "2-(benzyloxy)-5-bromobenzene", "Sodium thiomethoxide", "1,3-dioxolane" ], "Reaction": [ "Step 1: Dissolve 2-(benzyloxy)-5-bromobenzene in dry methanol.", "Step 2: Add sodium thiomethoxide to the solution and stir for 2 hours at room temperature.", "Step 3: Add 1,3-dioxolane to the reaction mixture and heat under reflux for 24 hours.", "Step 4: Cool the reaction mixture and filter the precipitate.", "Step 5: Wash the precipitate with cold methanol and dry under vacuum to obtain the desired product." ] }

CAS RN

2770359-59-4

Product Name

5-({[2-(benzyloxy)-5-bromophenyl]sulfanyl}methyl)-1,3-dioxane

Molecular Formula

C18H19BrO3S

Molecular Weight

395.3

Purity

95

Origin of Product

United States

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